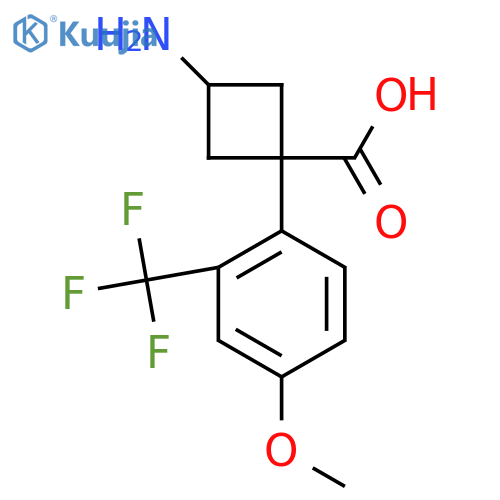Cas no 2228227-48-1 (3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid)

2228227-48-1 structure
商品名:3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid
- 3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 2228227-48-1
- EN300-1950210
-
- インチ: 1S/C13H14F3NO3/c1-20-8-2-3-9(10(4-8)13(14,15)16)12(11(18)19)5-7(17)6-12/h2-4,7H,5-6,17H2,1H3,(H,18,19)
- InChIKey: BKBNIQNKKQQMMS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1C1(C(=O)O)CC(C1)N)OC)(F)F
計算された属性
- せいみつぶんしりょう: 289.09257779g/mol
- どういたいしつりょう: 289.09257779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950210-0.1g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-2.5g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-0.05g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-5g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 5g |
$4349.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-10g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 10g |
$6450.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-1g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-0.25g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1950210-5.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1950210-10.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1950210-1.0g |
3-amino-1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
2228227-48-1 | 1g |
$1500.0 | 2023-06-02 |
3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2228227-48-1 (3-amino-1-4-methoxy-2-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
